molecular formula C17H18F2N2O2 B10960362 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10960362
M. Wt: 320.33 g/mol
InChI Key: XMQRUZUHAPEWGS-CMDGGOBGSA-N
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Description

The compound (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic molecule characterized by its unique structural components It features a difluoromethoxyphenyl group and a pyrazolyl group connected via a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is usually introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Coupling Reaction: The final step involves coupling the difluoromethoxyphenyl group with the pyrazolyl group through a propenone linkage. This can be achieved using a Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one might be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoromethoxy group could enhance its binding affinity to certain molecular targets, while the pyrazole ring might contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[3-(trifluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    (2E)-1-[3-(methoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18F2N2O2

Molecular Weight

320.33 g/mol

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H18F2N2O2/c1-4-21-12(3)15(11(2)20-21)8-9-16(22)13-6-5-7-14(10-13)23-17(18)19/h5-10,17H,4H2,1-3H3/b9-8+

InChI Key

XMQRUZUHAPEWGS-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)C2=CC(=CC=C2)OC(F)F)C

Origin of Product

United States

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